1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one
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Overview
Description
1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is a complex organic compound that features a diazepane ring, a tetrahydrothiophene group, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
- Formation of the diazepane ring through cyclization reactions.
- Introduction of the tetrahydrothiophene group via nucleophilic substitution or addition reactions.
- Attachment of the tolyl group through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions could be used to modify the diazepane or tetrahydrothiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(p-tolyl)ethan-1-one: Similar structure with a para-tolyl group instead of a meta-tolyl group.
1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(phenyl)ethan-1-one: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUYCHKUDLZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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